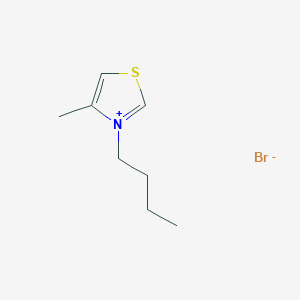
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound that belongs to the class of benzothiazepines, which are known for their diverse biological activities. The trifluoromethyl group in this compound is particularly significant due to its influence on the compound’s chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability, lipophilicity, and binding selectivity, making it a valuable target in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the introduction of the trifluoromethyl group into the benzothiazepine scaffold. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis, utilizing visible light sources such as blue LED lamps or even natural sunlight. The operational simplicity and mild reaction conditions make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trifluoromethyl iodide and copper catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and various substituted benzothiazepines .
Scientific Research Applications
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound can act as an inhibitor or activator of various biological pathways, depending on its specific structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 3-Trifluoromethylaniline
- Trifluoromethyl ketones
Uniqueness
Compared to similar compounds, 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one stands out due to its unique benzothiazepine scaffold, which imparts distinct biological activities. The trifluoromethyl group further enhances its properties, making it more stable and selective in its interactions .
Properties
CAS No. |
110579-29-8 |
|---|---|
Molecular Formula |
C10H8F3NOS |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
3-(trifluoromethyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C10H8F3NOS/c11-10(12,13)6-5-16-8-4-2-1-3-7(8)14-9(6)15/h1-4,6H,5H2,(H,14,15) |
InChI Key |
MJTMELMPGKRYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2S1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


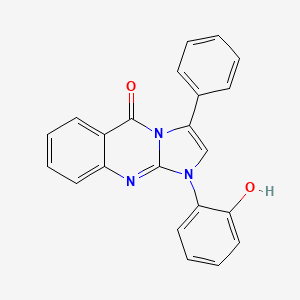


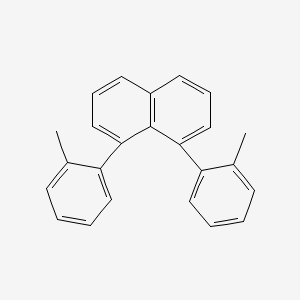
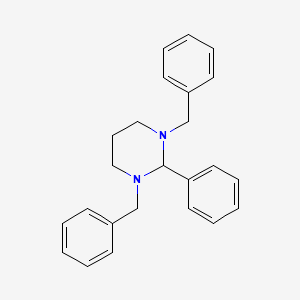
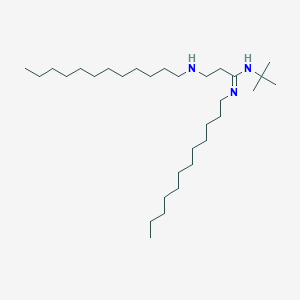
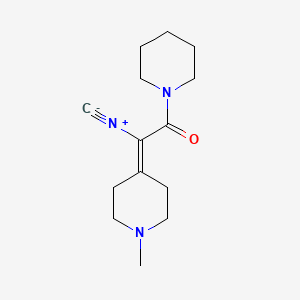
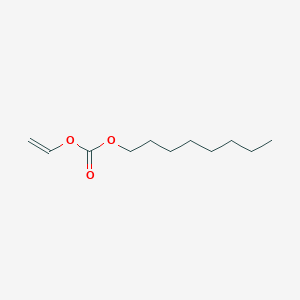
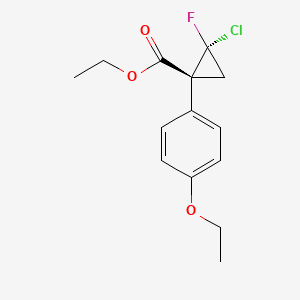
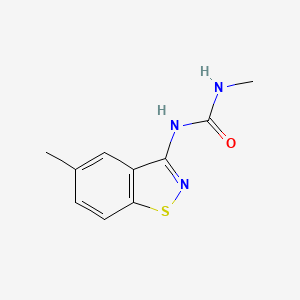
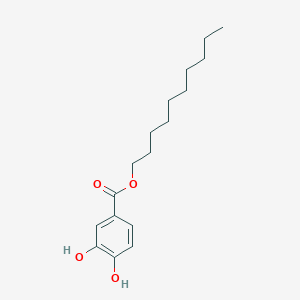
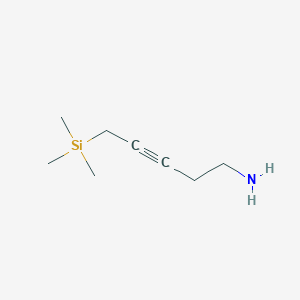
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
